Cas no 634-20-8 ([2-(acetyloxy)phenyl]methanediyl diacetate)

[2-(acetyloxy)phenyl]methanediyl diacetate structure
634-20-8 structure
Product Name:[2-(acetyloxy)phenyl]methanediyl diacetate
CAS-nummer:634-20-8
MF:C13H14O6
MW:266.246664524078
CID:1658790
PubChem ID:69443
Update Time:2025-04-21

[2-(acetyloxy)phenyl]methanediyl diacetate Chemische en fysische eigenschappen

Naam en identificatie

    • [2-(acetyloxy)phenyl]methanediyl diacetate
    • (2-Acetoxyphenyl)methylene diacetate
    • 2-Hydroxy-toluene-alpha,alpha-diol, triacetate
    • Methanediol, (2-(acetyloxy)phenyl)-, diacetate
    • Methanediol, [2- (acetyloxy)phenyl]-, diacetate
    • methanediol, 1-[2-(acetyloxy)phenyl]-, diacetate
    • [2-(diacetyloxymethyl)phenyl] acetate
    • 2-Acetoxyphenylmethanediol diacetate
    • DTXSID20883514
    • 2-acetoxybenzylidene diacetate
    • [2-(diacetoxymethyl)phenyl] acetate
    • AKOS003661305
    • NSC-51946
    • Methanediol, 1-(2-(acetyloxy)phenyl)-, 1,1-diacetate
    • 634-20-8
    • NSC-4040
    • DURAGTHQRQBUTE-UHFFFAOYSA-N
    • NSC4040
    • Methanediol, [2-(acetyloxy)phenyl]-, diacetate
    • NSC 4040
    • NSC 51946
    • NSC51946
    • STK224836
    • ACETIC ACID ACETOXY-(2-ACETOXY-PHENYL)-METHYL ESTER
    • Methanediol, 1-[2-(acetyloxy)phenyl]-, 1,1-diacetate
    • (ACETYLOXY)[2-(ACETYLOXY)PHENYL]METHYL ACETATE
    • Inchi: 1S/C13H14O6/c1-8(14)17-12-7-5-4-6-11(12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3
    • InChI-sleutel: DURAGTHQRQBUTE-UHFFFAOYSA-N
    • LACHT: O(C(C)=O)C(C1C=CC=CC=1OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 266.07902
  • Monoisotopische massa: 266.07903816g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 7
  • Complexiteit: 335
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 78.9Ų

Experimentele eigenschappen

  • PSA: 78.9
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd